molecular formula C20H24N2O3 B240002 1-Benzyl-4-[(4-methoxyphenoxy)acetyl]piperazine

1-Benzyl-4-[(4-methoxyphenoxy)acetyl]piperazine

Cat. No. B240002
M. Wt: 340.4 g/mol
InChI Key: XHUVNMCDTOSWHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-4-[(4-methoxyphenoxy)acetyl]piperazine is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound is a piperazine derivative and has been studied extensively for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-[(4-methoxyphenoxy)acetyl]piperazine is not fully understood. However, it has been suggested that this compound acts on the central nervous system by modulating the activity of neurotransmitters such as serotonin and dopamine. It has also been shown to interact with ion channels and receptors in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
1-Benzyl-4-[(4-methoxyphenoxy)acetyl]piperazine has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation and pain by inhibiting the production of pro-inflammatory cytokines and prostaglandins. This compound has also been shown to modulate the activity of neurotransmitters in the brain, which may contribute to its anxiolytic and antidepressant effects. Additionally, 1-Benzyl-4-[(4-methoxyphenoxy)acetyl]piperazine has been shown to possess antitumor activity by inducing apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-Benzyl-4-[(4-methoxyphenoxy)acetyl]piperazine in lab experiments is its potential therapeutic applications in various fields of medicine. This compound has been shown to exhibit anti-inflammatory, analgesic, anticonvulsant, anxiolytic, antidepressant, and antitumor properties. Additionally, the synthesis of this compound is relatively straightforward, and various modifications can be made to improve the yield and purity of the final product.
One of the limitations of using 1-Benzyl-4-[(4-methoxyphenoxy)acetyl]piperazine in lab experiments is the lack of understanding of its mechanism of action. Further research is needed to fully understand how this compound interacts with neurotransmitters and ion channels in the brain. Additionally, the potential side effects of this compound have not been fully studied, and caution should be exercised when using it in lab experiments.

Future Directions

There are several future directions for the study of 1-Benzyl-4-[(4-methoxyphenoxy)acetyl]piperazine. One potential direction is the development of this compound as a therapeutic agent for the treatment of various diseases such as inflammation, pain, anxiety, depression, and cancer. Further research is needed to fully understand the mechanism of action and potential side effects of this compound. Additionally, modifications to the structure of this compound may lead to the development of more potent and selective therapeutic agents.

Synthesis Methods

The synthesis of 1-Benzyl-4-[(4-methoxyphenoxy)acetyl]piperazine involves the reaction between benzylamine and 4-methoxyphenylacetic acid, followed by the addition of acetyl chloride and piperazine. This reaction yields the final product, which can be purified through recrystallization. The synthesis of this compound has been studied extensively, and various modifications have been made to improve the yield and purity of the final product.

Scientific Research Applications

1-Benzyl-4-[(4-methoxyphenoxy)acetyl]piperazine has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. This compound has also been studied for its potential use in the treatment of anxiety and depression. Additionally, 1-Benzyl-4-[(4-methoxyphenoxy)acetyl]piperazine has been shown to possess antitumor activity and has been studied for its potential use in cancer therapy.

properties

Product Name

1-Benzyl-4-[(4-methoxyphenoxy)acetyl]piperazine

Molecular Formula

C20H24N2O3

Molecular Weight

340.4 g/mol

IUPAC Name

1-(4-benzylpiperazin-1-yl)-2-(4-methoxyphenoxy)ethanone

InChI

InChI=1S/C20H24N2O3/c1-24-18-7-9-19(10-8-18)25-16-20(23)22-13-11-21(12-14-22)15-17-5-3-2-4-6-17/h2-10H,11-16H2,1H3

InChI Key

XHUVNMCDTOSWHT-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CC3=CC=CC=C3

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CC3=CC=CC=C3

Origin of Product

United States

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